1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene, with the chemical formula and a molecular weight of approximately 269.2 g/mol, is a significant compound in organic chemistry. This compound is characterized by its chloromethyl and sulfanyl functional groups, which contribute to its reactivity and utility in various chemical applications. It is cataloged under the CAS number 13459-60-4 and is often utilized in research settings for its potential applications in synthesis and material science.
The synthesis of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene typically involves several methods. One common approach is through electrophilic substitution reactions where chloromethylation of a suitable precursor occurs.
A notable method reported involves the reaction of sodium dichloroacetate with a phenolic compound under controlled conditions. For instance, a typical reaction might include stirring a solution of 3.97 g (20 mmol) of sodium dichloroacetate in water at 90°C for several hours, maintaining a neutral pH by adding sodium hydroxide . The product can be purified through recrystallization techniques, yielding the desired compound with a purity of around 95% .
The molecular structure of 1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene features a benzene ring substituted at the first position with a chloromethyl group and at the second position with a sulfanyl group attached to a chlorophenyl moiety. The structural representation can be expressed using various notations:
InChI=1S/C13H10Cl2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,9H2
C1=CC=C(C(=C1)CCl)SC2=CC=C(C=C2)Cl
.Crystallographic data provides insights into bond lengths and angles, which are crucial for understanding the compound's reactivity. The compound exhibits specific geometric configurations that influence its chemical behavior.
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene participates in various chemical reactions due to its reactive functional groups. Common reactions include nucleophilic substitutions where the chloromethyl group can be replaced by other nucleophiles.
For example, reactions involving this compound often utilize nucleophiles such as amines or thiols, leading to the formation of new derivatives that may have enhanced properties or different functionalities .
The mechanism of action for this compound largely revolves around its electrophilic nature due to the presence of chlorine atoms. In nucleophilic substitution reactions, the chloromethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom it is attached to.
Kinetic studies can provide data on reaction rates and mechanisms, revealing insights into how substituents influence reactivity patterns. For instance, variations in temperature and solvent can significantly affect the reaction kinetics .
1-(Chloromethyl)-2-[(4-chlorophenyl)sulfanyl]benzene is typically a solid at room temperature with a melting point around 120–121°C. Its physical state makes it suitable for various laboratory applications.
The compound exhibits typical chemical properties associated with halogenated organic compounds, including reactivity towards nucleophiles and potential participation in electrophilic aromatic substitution reactions. It is classified as hazardous due to its irritant properties and requires careful handling .
This compound has several applications in scientific research:
CAS No.: 90212-80-9
CAS No.: 1246815-51-9
CAS No.: 7803-60-3
CAS No.: 1190931-41-9
CAS No.: